An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate is an aromatic ketoester of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated phenyl ring and a keto-ester functionality, makes it a versatile synthetic intermediate for the development of novel therapeutic agents. The physicochemical properties of this molecule are paramount, as they profoundly influence its behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety as a potential drug candidate.[1][2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide reliable predictions. Each section details the significance of a property, its predicted value, and a standardized, self-validating experimental protocol for its determination, offering a robust framework for researchers.
Chemical Identity and Structure
The foundational step in characterizing any molecule is to establish its precise chemical identity.
| Identifier | Value |
| IUPAC Name | Ethyl 4-(3-fluorophenyl)-4-oxobutanoate |
| Synonyms | Ethyl 4-(3-fluorophenyl)-4-oxobutyrate |
| CAS Number | 898752-08-4 |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| SMILES | CCOC(=O)CCC(=O)c1cccc(F)c1 |
Synthesis and Logical Workflow
The most common and efficient method for the synthesis of aryl ketoesters like Ethyl 4-(3-fluorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with an appropriate acylating agent, such as ethyl succinyl chloride or succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: A generalized workflow for the synthesis of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate.
Core Physicochemical Properties
The interplay of various physicochemical properties dictates the "drug-likeness" of a molecule and its potential for therapeutic success.[2][3]
Melting and Boiling Points
These fundamental properties provide an indication of the physical state, purity, and volatility of the compound. For Ethyl 4-(3-fluorophenyl)-4-oxobutyrate, being a substituted aromatic ketoester, it is predicted to be a high-boiling liquid or a low-melting solid at room temperature.
| Property | Predicted Value |
| Melting Point | < 25 °C |
| Boiling Point | > 270 °C |
Experimental Protocol: Determination of Boiling Point
The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus for smaller quantities.
-
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of the purified Ethyl 4-(3-fluorophenyl)-4-oxobutyrate into the distillation flask along with a boiling chip.
-
Heating: Gently heat the flask using a heating mantle or oil bath.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point.
-
Validation: The sharpness of the boiling point range is an indicator of the sample's purity.
Solubility and Lipophilicity (LogP)
Solubility, particularly in aqueous media, is critical for a drug's absorption and distribution.[1] Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the molecule's affinity for lipid-like environments and its ability to cross cell membranes.[1] A balance between hydrophilicity and lipophilicity is crucial for optimal pharmacokinetic properties.
| Property | Predicted Value |
| Water Solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)[7] |
| LogP (Octanol-Water) | ~2.5 - 3.5 |
Experimental Protocol: Determination of LogP (Shake-Flask Method)
-
System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Sample Preparation: Accurately weigh a small amount of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate and dissolve it in the n-octanol-saturated water or water-saturated n-octanol.
-
Partitioning: Add an equal volume of the other phase (water-saturated n-octanol or n-octanol-saturated water) to the solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases. Allow the layers to separate completely.
-
Analysis: Carefully separate the two layers and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for the experimental determination of LogP.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the aromatic, methylene, and ethyl ester protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.2 - 8.0 | Multiplet |
| Methylene (-CH₂-CO-Ar) | ~3.3 | Triplet |
| Methylene (-CH₂-COO-) | ~2.8 | Triplet |
| Ethyl (-O-CH₂-CH₃) | ~4.2 | Quartet |
| Ethyl (-O-CH₂-CH₃) | ~1.3 | Triplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 195 - 205[8] |
| C=O (Ester) | 170 - 175[8] |
| Aromatic (C-F) | 160 - 165 (with C-F coupling) |
| Aromatic (C-H & C-C) | 115 - 140 |
| Ethyl (-O-CH₂) | ~61 |
| Methylene (-CH₂-CO-Ar) | ~33 |
| Methylene (-CH₂-COO-) | ~28 |
| Ethyl (-CH₃) | ~14 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O Stretch (Aromatic Ketone) | 1680 - 1700 |
| C=O Stretch (Ester) | 1730 - 1750[9] |
| C-O Stretch (Ester) | 1000 - 1300[9] |
| C-F Stretch | 1100 - 1250 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample (or a thin layer of the solid) directly onto the ATR crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 224. Key fragmentation pathways would involve α-cleavage around the carbonyl groups.[10][11]
| m/z | Proposed Fragment |
| 224 | [C₁₂H₁₃FO₃]⁺ (Molecular Ion) |
| 179 | [M - OCH₂CH₃]⁺ |
| 151 | [M - COOCH₂CH₃]⁺ |
| 123 | [FC₆H₄CO]⁺ |
| 95 | [FC₆H₄]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.
-
Ionization: The separated compound enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Caption: Comprehensive analytical workflow for the characterization of the compound.
Conclusion
This technical guide has outlined the key physicochemical properties of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate, providing predicted values and standardized experimental protocols for their determination. A thorough understanding and experimental validation of these properties are critical for any researcher or scientist working with this compound, particularly in the context of drug discovery and development. The provided methodologies offer a self-validating framework to ensure the generation of accurate and reliable data, which is essential for making informed decisions in the progression of a potential drug candidate.
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